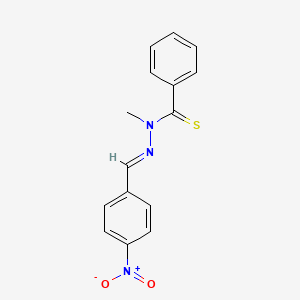![molecular formula C20H21BrN2O6 B3879270 N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine](/img/structure/B3879270.png)
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine
Descripción general
Descripción
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine, also known as BFAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. BFAA is a derivative of beta-alanine, an amino acid that is naturally produced in the human body.
Mecanismo De Acción
The mechanism of action of N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and division. N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine has been shown to target specific proteins that are overexpressed in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine has also been shown to have anti-inflammatory properties and to improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine in lab experiments is its specificity for cancer cells, which allows for targeted treatment. However, N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine has also been shown to have cytotoxic effects on normal cells, which could limit its use in certain applications. Additionally, the synthesis of N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine can be complex and time-consuming, which may limit its availability for research.
Direcciones Futuras
There are several potential future directions for research on N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine and to identify its potential applications in other areas of medical research, such as autoimmune disorders and infectious diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine in human subjects.
Aplicaciones Científicas De Investigación
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine has also been investigated for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
3-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O6/c1-12(2)28-14-5-3-13(4-6-14)11-15(19(26)22-10-9-18(24)25)23-20(27)16-7-8-17(21)29-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGJONNNGQTQZ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879193.png)
![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879211.png)
![N-{[3-(benzylamino)-2-butenoyl]oxy}benzamide](/img/structure/B3879219.png)
![N-[1-({2-[3-(2-furyl)-2-propen-1-ylidene]hydrazino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B3879220.png)
![2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3879222.png)
![3-[(4-methoxyphenyl)amino]-N-phenyl-2-butenamide](/img/structure/B3879224.png)
![N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3879227.png)
![N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide](/img/structure/B3879243.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B3879246.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879253.png)
![4-[(cyclobutylcarbonyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethylbenzamide](/img/structure/B3879271.png)

![N-(4-{[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B3879284.png)
![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879293.png)